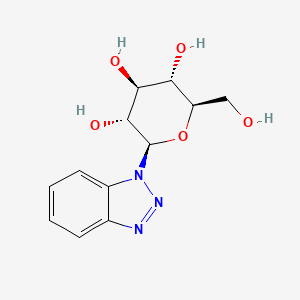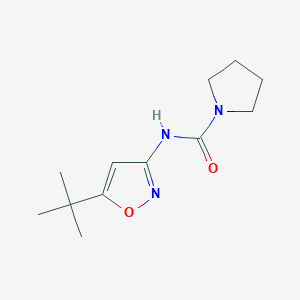
N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide, abbreviated as NBOA, is a synthetic compound that has recently been studied for its potential to be used in a variety of scientific research applications. NBOA is a derivative of pyrrolidine, a cyclic amine, and is composed of a five-membered ring with an oxazole group attached to the nitrogen atom. It has been found to have a number of biochemical and physiological effects, and is being studied for its potential use in laboratory experiments.
Scientific Research Applications
NBOA has been found to have a wide range of scientific research applications. It has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug discovery and development. It has also been studied for its ability to inhibit the activity of enzymes involved in the regulation of gene expression, making it a potential tool for gene therapy. Additionally, NBOA has been studied for its potential use in cancer therapy and for its potential to be used as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of NBOA is not yet fully understood. However, it is believed that NBOA binds to enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a number of biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects
NBOA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug discovery and development. Additionally, NBOA has been found to inhibit the activity of enzymes involved in the regulation of gene expression, making it a potential tool for gene therapy. Furthermore, NBOA has been found to have anti-inflammatory effects and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
NBOA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is non-toxic and has a low solubility in water, making it easy to use and handle in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, NBOA has a short half-life and is rapidly metabolized, meaning that it must be used quickly after synthesis. Additionally, its mechanism of action is not fully understood, making it difficult to predict the effects of its use in laboratory experiments.
Future Directions
There are a number of potential future directions for the study of NBOA. One potential direction is to further study its mechanism of action, in order to better understand its effects in laboratory experiments. Additionally, further research could be done to explore the potential use of NBOA in drug discovery and development, as well as its potential use in cancer therapy and gene therapy. Finally, further research could be done to explore the potential use of NBOA as an anti-inflammatory agent.
Synthesis Methods
NBOA is synthesized by a two-step process. The first step involves the reaction of pyrrolidine with 5-tert-butyl-1,2-oxazole-3-carboxylic acid to form the intermediate 5-tert-butyl-1,2-oxazole-3-yl pyrrolidine-1-carboxylic acid. This intermediate is then reacted with an amine to form NBOA.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)9-8-10(14-17-9)13-11(16)15-6-4-5-7-15/h8H,4-7H2,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMUCXIUFMMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742390 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
CAS RN |
55808-87-2 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
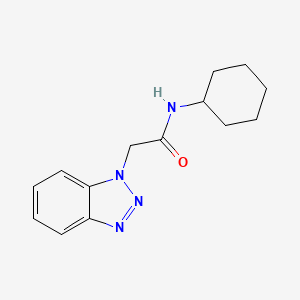
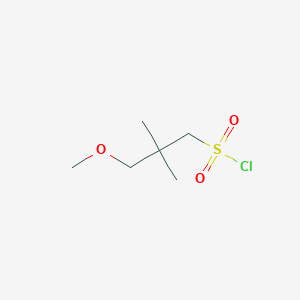
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
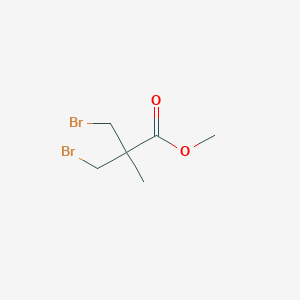
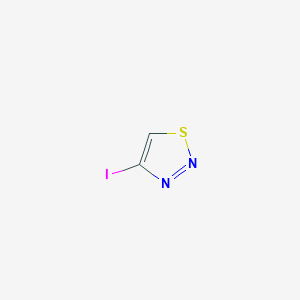
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)
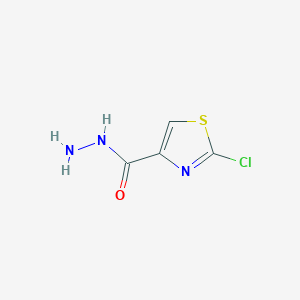
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)

![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)
